molecular formula C15H18N4O2S B2423376 N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1209329-13-4

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2423376
CAS No.: 1209329-13-4
M. Wt: 318.4
InChI Key: NERORPCCTPKBAA-UHFFFAOYSA-N
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Description

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound that features both imidazole and oxalamide functional groups. The presence of these groups suggests potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the oxalamide moiety can provide unique binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the following steps:

  • Formation of the Imidazole Derivative: : The initial step involves the synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethylamine. This can be achieved by reacting 2-methylimidazole with an appropriate alkylating agent, such as 2-chloroethylamine hydrochloride, under basic conditions.

  • Synthesis of the Oxalamide: : The oxalamide moiety is introduced by reacting the imidazole derivative with oxalyl chloride to form an intermediate, which is then reacted with 2-(methylthio)aniline. The reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane, and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylthio group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The oxalamide group can be reduced to form amines using reducing agents like lithium aluminum hydride.

  • Substitution: : The imidazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitroimidazoles, halogenated imidazoles.

Scientific Research Applications

  • Medicinal Chemistry: : The imidazole ring is a common pharmacophore in many drugs, suggesting potential applications in developing new therapeutic agents. The compound could be explored for its antimicrobial, antifungal, or anticancer properties.

  • Biological Studies: : The compound can be used as a probe to study enzyme interactions, given the biological relevance of imidazole-containing molecules.

  • Materials Science: : The unique binding properties of the oxalamide group can be utilized in the design of new materials, such as polymers or metal-organic frameworks.

Mechanism of Action

The mechanism of action of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide would depend on its specific application. In a biological context, the imidazole ring could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxalamide group might enhance binding affinity through hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A simpler imidazole derivative with known biological activity.

    Oxalamide Derivatives: Compounds containing the oxalamide group, used in various applications from pharmaceuticals to materials science.

Uniqueness

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the combination of the imidazole and oxalamide groups, which can provide a synergistic effect in its applications. The presence of the methylthio group adds another layer of chemical reactivity, making it a versatile compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-11-16-7-9-19(11)10-8-17-14(20)15(21)18-12-5-3-4-6-13(12)22-2/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERORPCCTPKBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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